molecular formula C22H26ClN3O2 B2848668 N1-(5-chloro-2-methylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955531-80-3

N1-(5-chloro-2-methylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2848668
CAS RN: 955531-80-3
M. Wt: 399.92
InChI Key: BZSXXDNTJCPBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-chloro-2-methylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClN3O2 and its molecular weight is 399.92. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Blockade and Sleep Regulation

Research has shown that compounds structurally related to N1-(5-chloro-2-methylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can influence sleep regulation by acting on the orexin system in the brain. A study by Dugovic et al. (2009) explored the role of orexin-1 and orexin-2 receptors in sleep modulation. The research highlighted how selective antagonism of these receptors could affect sleep patterns, emphasizing the importance of the orexin system in maintaining wakefulness and the potential of orexin receptor antagonists in treating sleep disorders (Dugovic et al., 2009).

Dopamine Agonist Properties

Another aspect of scientific research on related compounds focuses on their dopamine agonist properties. A study by Jacob et al. (1981) synthesized a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines to investigate their potential as dopamine-like agents. This research provides insights into the structural requirements for dopamine-like activity and highlights the potential therapeutic applications of these compounds in disorders related to dopamine dysfunction (Jacob et al., 1981).

Anticancer Agent Development

The design and synthesis of novel α-aminophosphonate derivatives incorporating a 2-oxoquinoline structure have been explored for their potential as anticancer agents. Fang et al. (2016) developed compounds evaluated against various cancer cell lines, indicating moderate to high levels of antitumor activities. This research underscores the potential of quinoline derivatives in developing new anticancer therapies (Fang et al., 2016).

Antimicrobial Applications

Compounds related to N1-(5-chloro-2-methylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide have also been investigated for their antimicrobial properties. Desai et al. (2007) synthesized new quinazolines with potential antimicrobial activity, indicating the role of quinoline derivatives in addressing bacterial and fungal infections (Desai et al., 2007).

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c1-3-26-12-4-5-17-13-16(7-9-20(17)26)10-11-24-21(27)22(28)25-19-14-18(23)8-6-15(19)2/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSXXDNTJCPBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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